molecular formula C12H18N2O B1311012 Methyl-(2-morpholin-4-yl-benzyl)-amine CAS No. 871217-44-6

Methyl-(2-morpholin-4-yl-benzyl)-amine

Cat. No.: B1311012
CAS No.: 871217-44-6
M. Wt: 206.28 g/mol
InChI Key: HUJGEEUTLCYING-UHFFFAOYSA-N
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Description

Methyl-(2-morpholin-4-yl-benzyl)-amine is a secondary amine featuring a benzyl group substituted with a morpholine ring at the 2-position and a methyl group attached to the amine nitrogen. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound.

Properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGEEUTLCYING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257597
Record name N-Methyl-2-(4-morpholinyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871217-44-6
Record name N-Methyl-2-(4-morpholinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(4-morpholinyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(2-morpholin-4-yl-benzyl)-amine typically involves the reaction of 2-(chloromethyl)benzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine ring attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-morpholin-4-yl-benzyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl-(2-morpholin-4-yl-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl-(2-morpholin-4-yl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Morpholinyl-Benzylamine Core : The target compound shares this core with derivatives like N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine () and (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (). Differences arise in substituents on the benzyl ring (e.g., methoxy, halogen) and the amine side chain (e.g., ethyl vs. methyl groups).
  • Quinazoline Derivatives : Compounds such as 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine () replace the benzyl group with a quinazoline scaffold, enhancing aromaticity and rigidity.
Table 1: Structural and Physical Properties of Selected Morpholinyl-Amines
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Evidence ID
Methyl-(2-morpholin-4-yl-benzyl)-amine* C₁₂H₁₈N₂O 218.3 (calculated) N/A Benzyl, morpholine, methylamine -
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine C₁₅H₂₂N₂O₂ 262.35 N/A Ethoxy linker, morpholine
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine C₁₄H₂₂N₂O₂ 250.34 N/A Methoxy, ethyl linker
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine (5a) C₁₈H₁₈N₄O 308.7 188–190 Quinazoline, morpholine
N-(4-Chlorophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (5b) C₁₈H₁₈ClN₄O 342.8 220–222 Chlorophenyl, dihydroquinazoline

Spectroscopic Characterization

  • IR Spectroscopy : Morpholinyl-amines typically exhibit C-N (tertiary) stretches at 1350–1250 cm⁻¹ and C-O-C (morpholine) at 1120–1050 cm⁻¹ (e.g., ).
  • NMR :
    • Aromatic protons in the benzyl group resonate at δ 6.20–7.50 ppm ().
    • Morpholine protons appear as multiplet signals at δ 3.0–3.80 ppm ().

Biological Activity

Methyl-(2-morpholin-4-yl-benzyl)-amine (CAS No. 871217-44-6) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring connected to a benzylamine moiety, which contributes to its biological properties. The presence of the morpholine group is notable as it is commonly found in various bioactive compounds, enhancing solubility and facilitating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can form reversible covalent bonds with enzymes, particularly through its amine group, which allows it to modulate enzyme activity. This interaction can lead to alterations in key signaling pathways involved in cellular processes such as proliferation and apoptosis.
  • Cell Signaling Modulation : It has been observed to influence cell signaling pathways by affecting the phosphorylation states of signaling molecules, which in turn alters gene expression patterns and cellular functions.
  • Subcellular Localization : The compound localizes within specific cellular compartments (e.g., endoplasmic reticulum, Golgi apparatus), which impacts its functional interactions with biomolecules.

Biological Activities

This compound exhibits a range of biological activities that have been documented through various studies:

  • Anticancer Properties : Research indicates that derivatives of morpholine compounds, including this one, show potential as anticancer agents. They have been tested against various cancer cell lines, demonstrating inhibition of cell growth and induction of apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
  • Neuropharmacological Effects : The benzylamine structure suggests potential roles in targeting central nervous system receptors, which could lead to applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of ovarian cancer cell lines; induction of apoptosis ,
AntimicrobialPotential effectiveness against bacterial strains,
NeuropharmacologicalPossible interactions with CNS receptors,

Case Study Example

A study investigating morpholine-acetamide derivatives reported that modifications to the morpholine structure enhanced anticancer efficacy against ovarian cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression, highlighting the therapeutic potential of compounds similar to this compound .

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